3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine
Description
Properties
IUPAC Name |
thiophen-2-yl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c15-13(12-4-2-8-17-12)14-6-5-10(9-14)11-3-1-7-16-11/h1-4,7-8,10H,5-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIOLOQOOYAVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The Ti(O-$$i$$Pr)$$4$$/EtMgBr-catalyzed carbocyclization of N-allyl propargylamines with Et$$2$$Zn enables the construction of pyrrolidine scaffolds. For 3-(thiophen-2-yl) substitution, the propargylamine precursor is pre-functionalized with a thiophen-2-yl group. The reaction proceeds via a zirconacycle intermediate, followed by transmetalation with Et$$_2$$Zn and cyclization (Fig. 1).
Typical Procedure :
- Synthesis of N-(Thiophen-2-ylmethyl)propargylamine : React thiophene-2-carbaldehyde with propargylamine via reductive amination.
- Cyclization : Treat with Ti(O-$$i$$Pr)$$4$$ (20 mol%), EtMgBr (1.2 eq.), and Et$$2$$Zn (3 eq.) in dichloromethane at 40°C for 24 hours.
- Isolation : Hydrolyze with D$$2$$O or H$$2$$O to yield 3-(thiophen-2-yl)pyrrolidine.
Yield : 78–85% (dependent on thiophene substituent steric effects).
Post-Synthetic N-Acylation
The pyrrolidine nitrogen is acylated using thiophene-2-carbonyl chloride under Schotten-Baumann conditions:
- Dissolve 3-(thiophen-2-yl)pyrrolidine (1 eq.) in dry THF.
- Add Et$$_3$$N (2 eq.) and thiophene-2-carbonyl chloride (1.2 eq.) dropwise at 0°C.
- Stir at room temperature for 12 hours; purify via silica gel chromatography.
Method 2: Iodine/K$$2$$CO$$3$$-Mediated Three-Component Condensation
Reaction Design
A one-pot condensation of thiophene-2-carbaldehyde, glycine ethyl ester, and a thiophene-derived chalcone (e.g., 1,3-di(thiophen-2-yl)prop-2-en-1-one) in the presence of I$$2$$/K$$2$$CO$$_3$$ constructs the pyrrolidine core with pre-installed thiophene groups.
Typical Procedure :
Stereochemical Outcomes
The reaction produces a trans-diastereomer predominance (dr 7:1) due to steric hindrance during the cyclization step.
Method 3: Dieckmann Cyclization Followed by Functionalization
Pyrrolidinone Intermediate Synthesis
Dieckmann cyclization of ethyl 3-(thiophen-2-yl)aminopent-4-ynoate forms 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one, which is reduced to pyrrolidine using LiAlH$$_4$$.
Procedure :
N-Acylation and Characterization
Acylation as in Method 1 yields the title compound. $$^1$$H NMR confirms the cis-configuration of the thiophene-2-carbonyl group via NOESY correlations.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Ti–Mg Carbocyclization | High regioselectivity; scalable | Requires air-sensitive reagents | 78–85 |
| I$$2$$/K$$2$$CO$$_3$$ | One-pot; metal-free | Moderate diastereoselectivity | 88–93 |
| Dieckmann Cyclization | Well-established protocol | Multi-step; requires reduction step | 70–85 |
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.
Scientific Research Applications
3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compound 8c : 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol
- Structure : Incorporates a benzo[b]thiophene ring (with methoxy groups) and a piperazine-fluorophenyl substituent.
- Synthesis: Derived from ketone precursor 7c via sodium borohydride reduction in ethanol (79.7% yield) .
Compound 8e : 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-pyridin-2-yl)-piperazin-1-yl)-1-propanol
- Structure : Features a pyridinyl-piperazine substituent, introducing basic nitrogen sites for hydrogen bonding.
- Synthesis : Similar reduction of ketone 7e (76.6% yield) .
- Key Difference: The pyridine group may increase solubility in polar solvents, a property absent in the non-polar thiophene-dominated target compound.
6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine
- Structure : Combines pyrrolopyridine (fused bicyclic system) with a thiophen-2-yl group.
- Molecular Weight : 200.26 g/mol, significantly lower than the target compound due to the absence of a carbonyl group .
- Key Difference : The fused aromatic system likely enhances planarity and charge transport efficiency, making it more suitable for organic semiconductors.
Chalcone Derivatives with Thiophene Substituents
(E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (Compound 3)
- Structure : Chalcone backbone with methyl-substituted furan and thiophene groups.
- Properties: Exhibits centrosymmetric geometry and nonlinear optical (NLO) behavior due to extended π-conjugation .
- Comparison : The target compound lacks the α,β-unsaturated ketone system of chalcones, which is critical for NLO activity. However, its pyrrolidine core may confer greater conformational flexibility for binding in medicinal applications.
(E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one (Compound 7)
- Structure: Noncentrosymmetric chalcone with chlorine and thiophene substituents.
- Properties : Strong dipole moments and hyperpolarizability values in DFT studies, suggesting superior NLO response .
- Key Difference : The chlorine atom in Compound 7 enhances electron-withdrawing effects, a feature absent in the target compound.
Thiophene-Containing Pharmaceutical Impurities
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structure: Amino alcohol derivative with a thiophen-2-yl group.
- Relevance : Listed as a related compound in pharmaceutical quality control .
- Comparison: The presence of a primary alcohol and methylamino group increases hydrophilicity, contrasting with the lipophilic thiophene-carbonyl groups in the target compound.
Biological Activity
The compound 3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a reaction between thiophene derivatives and pyrrolidine precursors. The compound can be synthesized via an elimination unimolecular conjugate base (E1cB) reaction, which has been optimized to yield higher purity and better yields compared to previous methods. The resulting product is characterized by a planar structure with significant intermolecular hydrogen bonding, which contributes to its stability and biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. The compound's activity was evaluated using various cancer cell lines, particularly focusing on lung adenocarcinoma (A549 cells).
- Case Study Findings:
- In vitro tests demonstrated that this compound exhibits significant cytotoxic effects against A549 cells, reducing cell viability significantly compared to untreated controls.
- The mechanism of action appears to involve apoptosis induction, as evidenced by increased markers of apoptosis in treated cells .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 15 | Apoptosis induction |
| Compound X | A549 | 20 | Cell cycle arrest |
| Compound Y | HCT116 | 10 | DNA damage response |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The compound was tested against various strains of bacteria, including multidrug-resistant Staphylococcus aureus.
- Case Study Findings:
- The compound exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum inhibitory concentration (MIC) values were determined, indicating that the compound could serve as a potential lead for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Pathogen | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| This compound | MRSA | 32 | Effective |
| Compound A | E. coli | >64 | Ineffective |
| Compound B | Klebsiella pneumoniae | 16 | Moderately effective |
Q & A
Basic Question: What are the recommended synthetic routes for 3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Thiophene Ring Formation : Use the Paal-Knorr synthesis to cyclize 1,4-dicarbonyl compounds with sulfur sources, ensuring high regioselectivity for the thiophene moiety .
Pyrrolidine Functionalization : Introduce the pyrrolidine ring via nucleophilic substitution or coupling reactions. For example, react thiophene-2-carbonyl chloride with 3-(thiophen-2-yl)pyrrolidine under anhydrous conditions (e.g., DCM, 0–5°C) .
Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization (ethanol/water) to achieve >95% purity .
Key Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -/-NMR .
Basic Question: How can the molecular structure of this compound be characterized to resolve ambiguities in stereochemistry?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for small-molecule refinement to determine absolute configuration and bond angles. Single crystals are grown via slow evaporation in ethanol .
- NMR Spectroscopy : Assign -NMR signals for the pyrrolidine ring (δ 2.5–3.5 ppm) and thiophene protons (δ 6.8–7.5 ppm). NOESY can clarify spatial proximity of substituents .
- Computational Modeling : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental data to validate stereochemical assignments .
Advanced Question: How do reaction conditions influence the electrophilic substitution reactivity of the thiophene moiety in this compound?
Methodological Answer:
- Nitration : Use HNO/HSO at 0°C to introduce nitro groups at the 5-position of the thiophene ring, monitored by TLC .
- Sulfonation : React with chlorosulfonic acid (ClSOH) in DCM to yield sulfonated derivatives. Kinetic studies show higher regioselectivity at lower temperatures .
- Halogenation : Bromination (Br/FeBr) proceeds at the 4-position of thiophene; use stoichiometric control to avoid over-halogenation .
Contradiction Note : Competing reactivity of the pyrrolidine carbonyl group may require protective strategies (e.g., Boc protection) .
Advanced Question: How can computational methods predict and rationalize biological target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2). The thiophene carbonyl group shows hydrogen bonding with Arg120, while the pyrrolidine ring occupies hydrophobic pockets .
- MD Simulations : Perform 100-ns simulations (AMBER force field) to assess binding stability. RMSD plots reveal conformational flexibility in the pyrrolidine moiety .
- SAR Studies : Compare analogs (e.g., 4-methylthiophene derivatives) to identify critical substituents for anti-inflammatory activity .
Advanced Question: How should researchers address contradictions between crystallographic data and NMR-derived conformational analyses?
Methodological Answer:
- Case Study : If X-ray data indicates a planar pyrrolidine ring while NMR suggests puckering, consider:
- Resolution : Use variable-temperature NMR (−40°C to 25°C) to slow conformational exchange and observe distinct signals .
Basic Question: What are the key stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : Keep under inert atmosphere (Argon) at −20°C in amber vials to prevent oxidation of the thiophene ring .
- Degradation Pathways : Monitor for hydrolysis of the carbonyl group (pH-sensitive; avoid aqueous buffers) and photodegradation (UV light induces ring-opening) .
- Stability Assays : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .
Advanced Question: How can synthetic yields be improved for large-scale production of derivatives?
Methodological Answer:
- Catalytic Optimization : Screen Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling reactions; ligand additives (XPhos) enhance turnover .
- Flow Chemistry : Implement continuous flow reactors for thiophene acylation steps, reducing reaction time from 12h to 30min .
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted thiophene-2-carbonyl chloride .
Advanced Question: What strategies resolve ambiguities in biological activity data across different assay platforms?
Methodological Answer:
- Assay Validation : Compare IC values from enzyme inhibition (e.g., COX-2 ELISA) vs. cell-based assays (RAW264.7 macrophages). Discrepancies may arise from membrane permeability limitations .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated pyrrolidine derivatives) that contribute to observed activity .
- Positive Controls : Include indomethacin (COX-2 inhibitor) to calibrate assay sensitivity and validate readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
